

A Comparative Spectroscopic Analysis of Halogenated Benzoates: A Guide for Researchers

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Compound of Interest

Compound Name:	Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
CAS No.:	941294-24-2
Cat. No.:	B1604440

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Introduction: Halogenated benzoates are a pivotal class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] The identity, purity, and structural characteristics of these compounds are paramount to the success of these applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for the comprehensive analysis of halogenated benzoates. This guide offers a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for a series of halogenated benzoates. By understanding the influence of the halogen substituent on the resulting spectra, researchers can more effectively identify, characterize, and quantify these important molecules.

The Influence of Halogenation on Spectroscopic Signatures

The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the benzoate ring introduces significant electronic and steric effects that are readily observed across various spectroscopic techniques. Electronegativity and atomic size of the halogen atom are the primary drivers of these changes, influencing bond polarities, vibrational frequencies, and the electron density distribution within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated benzoates, both ^1H and ^{13}C NMR provide a wealth of information regarding the substitution pattern and the electronic influence of the halogen.

Comparative ^1H NMR Data of p-Halogenated Methyl Benzoates

The chemical shifts of the aromatic protons in halogenated benzoates are particularly sensitive to the electronic effects of the halogen substituent. A general trend is observed where the electronegativity of the halogen influences the shielding of adjacent protons.

Compound	δ (ppm) of Ha	δ (ppm) of Hb
Methyl p-Fluorobenzoate	~8.05	~7.15
Methyl p-Chlorobenzoate	~7.95	~7.40
Methyl p-Bromobenzoate	~7.85	~7.60
Methyl p-Iodobenzoate	~7.75	~7.80

Note: Approximate chemical shifts in CDCl_3 . Actual values may vary depending on solvent and concentration.

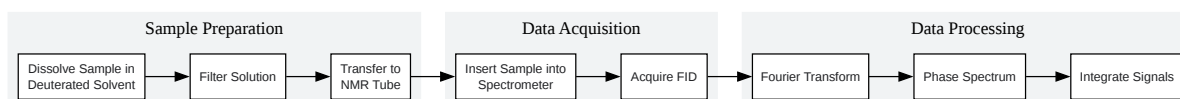
Expertise & Experience: The downfield shift of the protons ortho to the ester group (Ha) is a result of the electron-withdrawing nature of both the ester and the halogen. In the case of p-fluorobenzoate, the high electronegativity of fluorine leads to a significant deshielding of the aromatic protons.[2] As we move down the halogen group, the electronegativity decreases,

resulting in a slight upfield shift for the corresponding protons in chloro- and bromobenzoates. For p-iodobenzoate, the trend is less straightforward due to the larger size and polarizability of iodine, which can introduce other anisotropic effects.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the halogenated benzoate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; filter if any particulate matter is present.[3]
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[5]
- **Instrument Setup:** Place the NMR tube in the spectrometer's sample holder.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram of the NMR experimental workflow:



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Caption: Workflow for acquiring an NMR spectrum.

Infrared (IR) and Raman Spectroscopy: Vibrational Fingerprints

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7] These techniques are excellent for identifying functional groups and gaining insight into the bonding characteristics within halogenated benzoates.

Comparative IR Data: The Carbonyl Stretch

The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of substituents on the aromatic ring.

Compound	C=O Stretch (cm ⁻¹)
Benzoic Acid	~1680-1700
Methyl Benzoate	~1725
Methyl p-Fluorobenzoate	~1728
Methyl p-Chlorobenzoate	~1726
Methyl p-Bromobenzoate	~1725
Methyl p-Iodobenzoate	~1724

Note: Approximate values for samples in a non-polar solvent.

Expertise & Experience: The C=O stretching frequency in aromatic esters is influenced by both inductive and resonance effects.[8] Electron-withdrawing groups generally increase the C=O stretching frequency. Fluorine, being the most electronegative halogen, causes the highest frequency shift. As we descend the group, the inductive effect weakens, leading to a decrease in the C=O stretching frequency.[9] Conjugation with the aromatic ring lowers the C=O frequency compared to aliphatic esters.[10]

Comparative Raman Data: Ring Vibrations

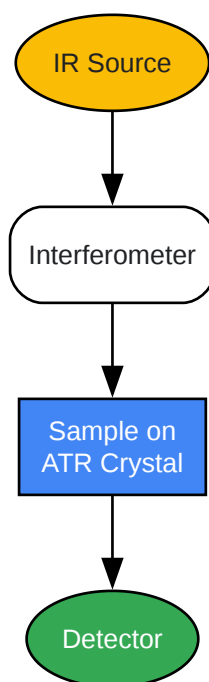
Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring. The position of the ring breathing mode is often sensitive to the mass of the substituent.

Trustworthiness: The data presented in the tables are representative values and should be used as a guide. It is crucial to obtain spectra of authentic reference standards under identical experimental conditions for definitive identification.

Experimental Protocol: ATR-FTIR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid halogenated benzoate sample directly onto the ATR crystal.^{[6][11]} For liquid samples, a single drop is sufficient.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

Diagram of ATR-FTIR experimental setup:



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Caption: Simplified schematic of an ATR-FTIR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For halogenated benzoates, the absorption maxima (λ_{max}) are influenced by the effect of the halogen on the conjugated π -electron system.

Comparative UV-Vis Data of Halogenated Benzoic Acids

Compound	λ_{max} (nm)
Benzoic Acid	~227, 273
p-Fluorobenzoic Acid	~230, 274
p-Chlorobenzoic Acid	~236, 280
p-Bromobenzoic Acid	~242, 284
p-Iodobenzoic Acid	~250, 290

Note: Approximate values in a polar solvent like ethanol.

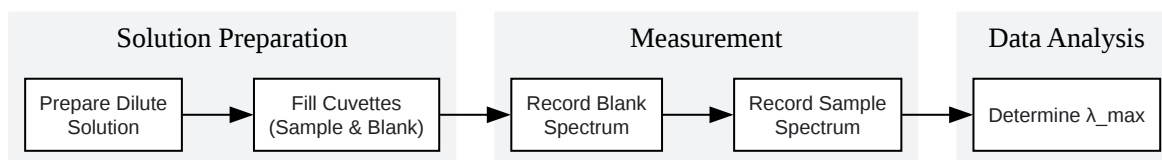
Expertise & Experience: The absorption bands in benzoic acid and its derivatives are attributed to $\pi \rightarrow \pi^*$ transitions. The presence of a halogen atom with its lone pair of electrons can lead to an extension of the chromophore through resonance, resulting in a bathochromic (red) shift of the absorption maxima.^[12] This effect generally increases with the polarizability of the halogen, hence the observed trend of increasing λ_{max} from fluorine to iodine.^[13]

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the halogenated benzoate in a UV-transparent solvent (e.g., ethanol, methanol).^[14]^[15] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- **Blank Spectrum:** Fill a cuvette with the pure solvent and record a blank spectrum to zero the instrument.

- **Sample Spectrum:** Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Diagram of the UV-Vis experimental process:



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Caption: Steps involved in UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For halogenated compounds, the isotopic distribution of chlorine and bromine is a key diagnostic feature.

Authoritative Grounding & Comprehensive References: The presence of chlorine is indicated by an M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.[16] Bromine-containing compounds exhibit an M+2 peak of nearly equal intensity to the M+ peak, corresponding to the nearly 1:1 ratio of the ^{79}Br and ^{81}Br isotopes.[16]

Experimental Protocol: GC-MS

- **Sample Preparation:** Dissolve a small amount of the halogenated benzoate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16]

- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the gas chromatograph (GC) inlet.
- Separation: The GC separates the components of the sample based on their boiling points and interactions with the column stationary phase.
- Ionization and Analysis: As each component elutes from the GC column, it enters the mass spectrometer where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic analysis of halogenated benzoates provides a detailed picture of their molecular structure and the influence of the halogen substituent. NMR spectroscopy reveals the electronic environment of the aromatic protons, while IR and Raman spectroscopy provide a vibrational fingerprint, with the carbonyl stretch being a particularly sensitive probe of electronic effects. UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system, and mass spectrometry confirms the molecular weight and provides characteristic isotopic patterns for chlorine- and bromine-containing compounds. By employing a multi-technique approach, researchers can confidently identify, characterize, and assess the purity of these vital chemical building blocks.

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